![molecular formula C12H9F2N5 B7518598 N-(3,4-difluorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7518598.png)
N-(3,4-difluorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-difluorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine, also known as DFP-10917, is a small molecule inhibitor that has shown potential in various scientific research applications. This compound is synthesized using a specific method, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Wirkmechanismus
N-(3,4-difluorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine inhibits the activity of the enzyme CDK5, which is involved in cell cycle regulation and neuronal development. By inhibiting CDK5, N-(3,4-difluorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine can induce cell cycle arrest and apoptosis in cancer cells. In neurodegenerative diseases, N-(3,4-difluorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine can prevent the hyperphosphorylation of tau protein, which is a hallmark of these diseases.
Biochemical and Physiological Effects:
N-(3,4-difluorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine has been shown to have a selective inhibitory effect on CDK5, with minimal effects on other CDKs. This selectivity makes it a potentially safer and more effective therapeutic agent. Additionally, N-(3,4-difluorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine has been shown to cross the blood-brain barrier, making it a potential candidate for treating neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3,4-difluorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine in lab experiments is its selectivity for CDK5, which allows for more precise targeting of cancer cells and neurodegenerative diseases. However, one limitation is that N-(3,4-difluorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine has only been studied in preclinical models, and its safety and efficacy in humans are still unknown.
Zukünftige Richtungen
There are several future directions for N-(3,4-difluorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine research. One direction is to study its safety and efficacy in humans, which would be necessary for its development as a therapeutic agent. Additionally, N-(3,4-difluorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine could be studied in combination with other cancer therapies to determine its potential as a combination therapy. Finally, N-(3,4-difluorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine could be further optimized to improve its selectivity and efficacy.
Synthesemethoden
N-(3,4-difluorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine is synthesized using a multistep process involving the reaction of 3,4-difluoroaniline with ethyl 2-oxo-4-phenylbutanoate to form 3,4-difluoro-N-phenylbenzamide. This intermediate is then reacted with 1-methyl-1H-pyrazol-5-amine to form the final product, N-(3,4-difluorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine.
Wissenschaftliche Forschungsanwendungen
N-(3,4-difluorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine has been studied for its potential as a therapeutic agent in various scientific research applications. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment. Additionally, N-(3,4-difluorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine has been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-(3,4-difluorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2N5/c1-19-12-8(5-17-19)11(15-6-16-12)18-7-2-3-9(13)10(14)4-7/h2-6H,1H3,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVOPASNAOODKSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=NC(=C2C=N1)NC3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-difluorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.